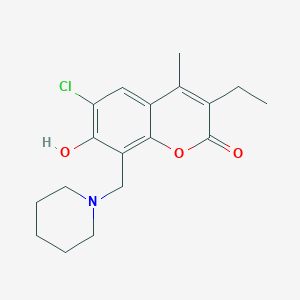![molecular formula C17H21ClN6O2 B11304987 N~4~-(3-chloro-4-methoxyphenyl)-N~6~-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11304987.png)
N~4~-(3-chloro-4-methoxyphenyl)-N~6~-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-クロロ-4-メトキシフェニル)-6-(3-メトキシプロピル)-1-メチル-1H-ピラゾロ[3,4-d]ピリミジン-4,6-ジアミンは、ピラゾロ[3,4-d]ピリミジンコアを含むユニークな構造を持つ複雑な有機化合物です。
製法
合成経路と反応条件
4-(3-クロロ-4-メトキシフェニル)-6-(3-メトキシプロピル)-1-メチル-1H-ピラゾロ[3,4-d]ピリミジン-4,6-ジアミンの合成は、一般的に市販の前駆体から始まり、複数の工程を必要とします。主な工程には以下が含まれます。
ピラゾロ[3,4-d]ピリミジンコアの形成: これは、適切な出発物質を含む環化反応によって達成できます。
置換反応: 求核置換反応による3-クロロ-4-メトキシフェニル基と3-メトキシプロピル基の導入。
メチル化: 最終工程は、1-メチル基を導入するためのメチル化です。
工業生産方法
この化合物の工業生産は、高収率と高純度を確保するために、上記の合成経路の最適化を伴う可能性が高いです。これには、触媒、制御された反応条件、再結晶化やクロマトグラフィーなどの精製技術の使用が含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-Chloro-4-methoxyphenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the various substituents through nucleophilic substitution and coupling reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve efficient production.
化学反応の分析
反応の種類
4-(3-クロロ-4-メトキシフェニル)-6-(3-メトキシプロピル)-1-メチル-1H-ピラゾロ[3,4-d]ピリミジン-4,6-ジアミンは、以下を含む様々な化学反応を起こす可能性があります。
酸化: この化合物は、特定の条件下で酸化されて、対応する酸化物を形成することができます。
還元: 還元反応は、ニトロ基をアミンに還元するなど、官能基を修飾するために使用できます。
置換: 求核置換反応と求電子置換反応は、官能基を導入または置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO~4~)と三酸化クロム(CrO~3~)があります。
還元: 水素化ホウ素ナトリウム(NaBH~4~)と水素化リチウムアルミニウム(LiAlH~4~)などの還元剤が一般的に使用されます。
置換: ハロゲン(Cl~2~, Br2)と求核剤(NH~3~, OH-)などの試薬が一般的に使用されます。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は酸化物を生成する可能性があり、還元はアミンを生成する可能性があります。
科学研究への応用
4-(3-クロロ-4-メトキシフェニル)-6-(3-メトキシプロピル)-1-メチル-1H-ピラゾロ[3,4-d]ピリミジン-4,6-ジアミンは、いくつかの科学研究の用途があります。
医薬品化学: この化合物は、特にがんや炎症性疾患の治療における治療薬としての可能性について研究されています。
生物学: これは、細胞プロセスと経路への影響を理解するための生物学的調査で使用されています。
材料科学: この化合物のユニークな構造は、特定の特性を持つ新しい材料の開発のための候補となっています。
科学的研究の応用
N4-(3-Chloro-4-methoxyphenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral properties.
Industry: The compound may be used in the development of new materials or as a catalyst in various chemical processes.
作用機序
4-(3-クロロ-4-メトキシフェニル)-6-(3-メトキシプロピル)-1-メチル-1H-ピラゾロ[3,4-d]ピリミジン-4,6-ジアミンの作用機序は、酵素や受容体などの分子標的との相互作用を含みます。この化合物は、特定の酵素を阻害し、細胞経路とプロセスの変化につながる可能性があります。正確な分子標的と経路は、特定の用途と使用状況によって異なります。
類似の化合物との比較
類似の化合物
- 4-(3-クロロ-4-フルオロフェニル)-6-(3-メトキシプロピル)-1-メチル-1H-ピラゾロ[3,4-d]ピリミジン-4,6-ジアミン
- 4-(3-クロロ-4-メチルフェニル)-6-(3-メトキシプロピル)-1-メチル-1H-ピラゾロ[3,4-d]ピリミジン-4,6-ジアミン
ユニークさ
4-(3-クロロ-4-メトキシフェニル)-6-(3-メトキシプロピル)-1-メチル-1H-ピラゾロ[3,4-d]ピリミジン-4,6-ジアミンは、3-クロロ-4-メトキシフェニル基と3-メトキシプロピル基の両方が存在するためユニークであり、特定の化学的および生物学的特性を与えています。
類似化合物との比較
Similar Compounds
- N4-(3-Chloro-4-methylphenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- N4-(3-Chloro-4-methoxyphenyl)-N6-(3-ethoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Uniqueness
N4-(3-Chloro-4-methoxyphenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.
特性
分子式 |
C17H21ClN6O2 |
|---|---|
分子量 |
376.8 g/mol |
IUPAC名 |
4-N-(3-chloro-4-methoxyphenyl)-6-N-(3-methoxypropyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C17H21ClN6O2/c1-24-16-12(10-20-24)15(22-17(23-16)19-7-4-8-25-2)21-11-5-6-14(26-3)13(18)9-11/h5-6,9-10H,4,7-8H2,1-3H3,(H2,19,21,22,23) |
InChIキー |
XYZPWDKENSXAQW-UHFFFAOYSA-N |
正規SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC(=C(C=C3)OC)Cl)NCCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Azepan-1-yl)-2-{2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone](/img/structure/B11304914.png)
![2-(2,6-dimethylphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B11304916.png)
![2-({[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B11304928.png)
![2-(2-fluorophenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]butanamide](/img/structure/B11304929.png)
![4-Chlorophenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11304933.png)
![2-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B11304935.png)
![N-(3,4-dimethylphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide](/img/structure/B11304940.png)

![N-(4-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B11304949.png)
![N4-(4-fluorophenyl)-N6,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11304956.png)
![2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B11304957.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11304958.png)
![2-[(4-fluorobenzyl)sulfanyl]-N-(4-methoxyphenyl)-5-[(4-methylphenyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11304963.png)
![N~4~-(3-methoxyphenyl)-1-methyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11304971.png)
